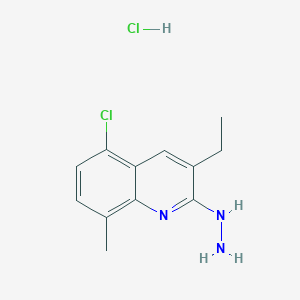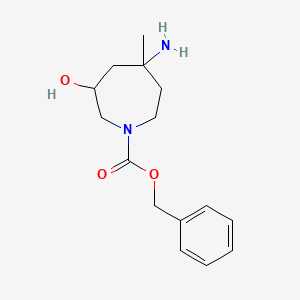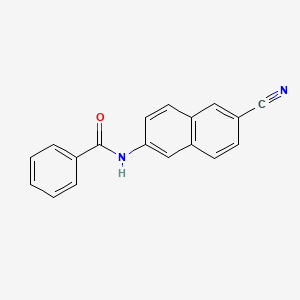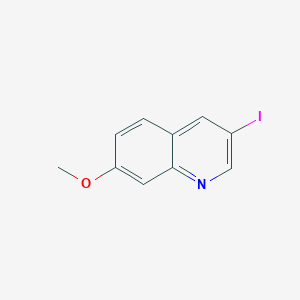![molecular formula C12H9ClN2O4 B11845311 N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine CAS No. 94732-43-1](/img/structure/B11845311.png)
N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid typically involves the reaction of 5-chloroindole with oxalyl chloride to form 5-chloro-1H-indole-3-carbonyl chloride. This intermediate is then reacted with glycine to yield the target compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-1H-indol-3-yl)acetic acid
- 5-Chloroindole-3-carboxylic acid
- 5-Chloro-1H-indole-3-carbaldehyde
Uniqueness
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
94732-43-1 |
|---|---|
Fórmula molecular |
C12H9ClN2O4 |
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C12H9ClN2O4/c13-6-1-2-9-7(3-6)8(4-14-9)11(18)12(19)15-5-10(16)17/h1-4,14H,5H2,(H,15,19)(H,16,17) |
Clave InChI |
RIIJHZAWFKXMDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)

![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)

